Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- is a complex organic compound characterized by a five-membered ring structure containing nitrogen and oxygen atoms. This compound is classified under isoxazolidines, which are notable for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound has the CAS number 138119-04-7 and is recognized for its potential therapeutic properties.
The synthesis of Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- typically involves several key steps:
The molecular structure of Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- can be described as follows:
Property | Value |
---|---|
CAS Number | 138119-04-7 |
Molecular Formula | C28H25NO |
Molecular Weight | 425.50 g/mol |
InChI Key | XXXXXX |
SMILES | C1C(N(OC1C2=CC=CC=C2)C3=CC(=CC=C3)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Isoxazolidines often participate in a variety of chemical reactions due to their functional groups. Some notable reactions include:
The mechanism of action for Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- involves its interaction with biological targets such as enzymes or receptors. This interaction may modulate their activity, leading to potential therapeutic effects. Specific pathways affected would depend on the context of use, such as anti-inflammatory or antimicrobial activities .
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Flash Point | Not Available |
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- has several potential applications:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: